molecular formula C10H13N3O3S B13931369 N-(1,3-Dimethyl-2-oxo-2,3-dihydro-1H-benzoimidazol-5-yl)-methanesulfonamide

N-(1,3-Dimethyl-2-oxo-2,3-dihydro-1H-benzoimidazol-5-yl)-methanesulfonamide

Cat. No.: B13931369
M. Wt: 255.30 g/mol
InChI Key: SLXQPIUJPNUZIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,3-Dihydro-1,3-dimethyl-2-oxo-1H-benzimidazol-5-yl)methanesulfonamide is a chemical compound that belongs to the class of benzimidazole derivatives Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-Dihydro-1,3-dimethyl-2-oxo-1H-benzimidazol-5-yl)methanesulfonamide typically involves the reaction of 2,3-dihydro-1,3-dimethyl-2-oxo-1H-benzimidazole with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

N-(2,3-Dihydro-1,3-dimethyl-2-oxo-1H-benzimidazol-5-yl)methanesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(2,3-Dihydro-1,3-dimethyl-2-oxo-1H-benzimidazol-5-yl)methanesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2,3-Dihydro-1,3-dimethyl-2-oxo-1H-benzimidazol-5-yl)methanesulfonamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or inhibition of cancer cell growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2,3-Dihydro-1,3-dimethyl-2-oxo-1H-benzimidazol-5-yl)methanesulfonamide is unique due to its specific substitution pattern on the benzimidazole ring, which can influence its biological activity and chemical reactivity. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Properties

Molecular Formula

C10H13N3O3S

Molecular Weight

255.30 g/mol

IUPAC Name

N-(1,3-dimethyl-2-oxobenzimidazol-5-yl)methanesulfonamide

InChI

InChI=1S/C10H13N3O3S/c1-12-8-5-4-7(11-17(3,15)16)6-9(8)13(2)10(12)14/h4-6,11H,1-3H3

InChI Key

SLXQPIUJPNUZIZ-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=C(C=C2)NS(=O)(=O)C)N(C1=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.